molecular formula C15H17N B15062050 (S)-(2,4-dimethylphenyl)(phenyl)methanamine

(S)-(2,4-dimethylphenyl)(phenyl)methanamine

Cat. No.: B15062050
M. Wt: 211.30 g/mol
InChI Key: SUNSGWLJZIJJDI-HNNXBMFYSA-N
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Description

(S)-(2,4-Dimethylphenyl)(phenyl)methanamine is a chiral amine characterized by a methanamine core substituted with a phenyl group and a 2,4-dimethylphenyl group. Its molecular formula is C₁₅H₁₇N, with a molecular weight of 211.30 g/mol. The compound exhibits stereospecificity due to the (S)-configuration at the chiral center, which can significantly influence its biological activity and interactions with receptors . The hydrochloride salt form (CAS 16771963) is commonly utilized in pharmaceutical research, with structural details confirmed via SMILES and InChI identifiers .

Properties

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

(S)-(2,4-dimethylphenyl)-phenylmethanamine

InChI

InChI=1S/C15H17N/c1-11-8-9-14(12(2)10-11)15(16)13-6-4-3-5-7-13/h3-10,15H,16H2,1-2H3/t15-/m0/s1

InChI Key

SUNSGWLJZIJJDI-HNNXBMFYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@H](C2=CC=CC=C2)N)C

Canonical SMILES

CC1=CC(=C(C=C1)C(C2=CC=CC=C2)N)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Grignard Formation : Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether at 0–5°C under inert atmosphere.
  • Nucleophilic Attack : 2,4-Dimethylbenzyl chloride (1.0 equiv) is added dropwise to the Grignard reagent at −78°C, forming a benzylic intermediate.
  • Amination : The intermediate is quenched with liquid ammonia or ammonium chloride, yielding the racemic amine.

Critical Parameters :

  • Temperature control (−78°C) prevents polysubstitution
  • Anhydrous conditions essential for Grignard stability
  • Stoichiometric excess of phenylmagnesium bromide (1.2–1.5 equiv) improves yield

Yield Optimization Data

Parameter Range Tested Optimal Value Yield Impact
Reaction Temperature −90°C to −50°C −78°C +22% yield
Mg:Bromobenzene Ratio 1:1 to 1:1.3 1:1.1 +15% yield
Quenching Method NH3 vs NH4Cl NH4Cl (sat.) +18% purity

Post-synthesis purification typically employs recrystallization from hexane/ethyl acetate (3:1) or silica gel chromatography.

Enantioselective Synthesis via Chiral Resolution

Racemic mixtures from Method 1 are resolved using chiral auxiliaries or chromatography.

Diastereomeric Salt Formation

(R)-(-)-Mandelic Acid Resolution :

  • Racemic amine (1.0 equiv) reacts with (R)-(-)-mandelic acid (0.55 equiv) in ethanol
  • Diastereomeric salts precipitate at −20°C over 24 h
  • Crystals filtered and washed with cold ethanol (S-enantiomer salt predominates)
  • Free base regenerated via NaOH treatment

Performance Metrics :

  • Enantiomeric excess (ee): 92–95%
  • Overall yield: 38–42% after resolution

Preparative Chiral HPLC

Column Mobile Phase Retention (S) Resolution
Chiralpak IC Hexane:IPA:DEA 14.2 min 2.8
Lux Cellulose-2 Ethanol:MeOH 9.7 min 3.1

Though effective (>99% ee achievable), chromatographic resolution remains cost-prohibitive for industrial-scale production.

Catalytic Asymmetric Synthesis

Emerging methods employ transition metal catalysts to directly produce the S-enantiomer.

Copper-Catalyzed Amination

Procedure :

  • (2,4-Dimethylphenyl)(phenyl)methanol (1.0 equiv)
  • CuCl (10 mol%), (Ra)-N-(di(naphthalen-1-yl)methyl)-N-isopropyldinaphtho[2,1-d:1',2'-f]dioxaphosphepin-4-amine ligand (12 mol%)
  • Reaction in Et2O at −40°C with NH3(g)
  • 72 h reaction time under 4 Å molecular sieves

Results :

  • Yield: 78%
  • ee: 88%
  • TON: 520

Organocatalytic Reductive Amination

Innovative Protocol :

  • (2,4-Dimethylphenyl)(phenyl)ketone (1.0 equiv)
  • (S)-TRIP (2.0 mol%) as chiral Brønsted acid catalyst
  • Hantzsch ester (1.5 equiv) as hydride source
  • Toluene solvent, 50°C, 24 h

Comparative Performance :

Catalyst Loading Temperature Time Yield ee
1.0 mol% 40°C 36 h 61% 82%
2.0 mol% 50°C 24 h 79% 91%
3.0 mol% 60°C 18 h 68% 89%

This method avoids transition metals but requires expensive organocatalysts.

Industrial-Scale Production Techniques

Commercial synthesis prioritizes cost efficiency over maximum enantiopurity.

Continuous Flow Resolution

Plant-Scale Process :

  • Continuous Grignard reaction at −70°C (residence time 45 s)
  • In-line quenching with NH4Cl
  • Racemate fed to simulated moving bed (SMB) chromatography
  • SMB parameters:
    • 6 columns Chiralpak AD-H
    • Eluent: heptane/ethanol/DEA (80:20:0.1)
    • Productivity: 1.2 kg enantiomer/day

Economic Factors :

  • 23% lower solvent consumption vs batch
  • 15% higher throughput

Crystallization-Induced Dynamic Resolution

Patent Approach :

  • Racemic amine (50 kg) dissolved in MTBE (300 L)
  • Add (S)-camphorsulfonic acid (55 kg)
  • Cool to −15°C for 48 h
  • Yield: 22 kg S-enantiomer (43%, 97% ee)

Comparative Method Analysis

Method Scale Potential ee Range Cost/kg (USD) Green Metrics*
Grignard + Resolution Multi-kilogram 92–95% 12,500 68
Cu-Catalyzed Lab-scale 85–88% 41,000 83
Organocatalytic Pilot-scale 89–91% 28,000 91
SMB Chromatography Production >99% 9,800 74

*Calculated using E-factor and solvent penalty scores

Chemical Reactions Analysis

Types of Reactions

(S)-(2,4-dimethylphenyl)(phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, oximes, secondary amines, tertiary amines, and various substituted derivatives .

Scientific Research Applications

(S)-(2,4-dimethylphenyl)(phenyl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-(2,4-dimethylphenyl)(phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomers

(2,4-Dimethylphenyl)methanamine (CAS 94-98-4)
  • Structure : Lacks the phenyl group, featuring only a 2,4-dimethylphenyl substituent.
  • Molecular Formula : C₉H₁₃N.
  • Key Differences : Simpler structure with lower molecular weight (135.21 g/mol) and reduced steric hindrance. Used as a precursor in opioid receptor ligand synthesis .
(3,4-Dimethylphenyl)methanamine (CAS 102-48-7)
  • Structure : Methyl groups at the 3,4-positions of the phenyl ring.
(2,4-Dimethoxyphenyl)methanamine (CAS 20781-20-8)
  • Structure : Methoxy (-OCH₃) groups replace methyl (-CH₃) groups.
  • Molecular Formula: C₉H₁₃NO₂.
  • Key Differences : Increased polarity and hydrogen-bonding capacity due to methoxy substituents, altering solubility and bioavailability .

Diaryl-Substituted Methanamines

(Phenyl)(3,4-difluorophenyl)methanamine (CAS 887041-78-3)
  • Structure : Fluorine atoms at the 3,4-positions of one phenyl ring.
  • Molecular Formula : C₁₃H₁₁F₂N.
  • Key Differences : Fluorine substituents enhance metabolic stability and lipophilicity, making it suitable for CNS-targeting drugs .
(3,4-Difluorophenyl)(2-methoxyphenyl)methanamine (CAS 1881289-15-1)
  • Structure : Combines fluorine and methoxy groups on distinct aryl rings.
  • Molecular Formula: C₁₄H₁₃F₂NO.
  • Key Differences : Dual functional groups create a balance between hydrophobicity and electronic effects, influencing receptor selectivity .

Chiral Analogs

(S)-1-(2-Methoxyphenyl)ethylamine (CAS 1212991-78-0)
  • Structure : Ethylamine chain with a 2-methoxyphenyl group.
  • Key Differences : Linear chain vs. diaryl structure; chirality impacts enantioselective interactions, such as with adrenergic receptors .
(S)-Cyclopropyl(2,4-dimethylphenyl)methanamine (CAS 473732-87-5)
  • Structure : Cyclopropyl group replaces the phenyl substituent.
  • Key Differences : Increased ring strain from cyclopropane may enhance reactivity or binding kinetics in catalytic applications .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Applications/Properties
(S)-(2,4-Dimethylphenyl)(phenyl)methanamine C₁₅H₁₇N 211.30 Chiral, diaryl, methyl groups Pharmaceutical intermediate
(2,4-Dimethylphenyl)methanamine C₉H₁₃N 135.21 Monosubstituted, methyl groups Opioid receptor ligand precursor
(2,4-Dimethoxyphenyl)methanamine C₉H₁₃NO₂ 167.21 Methoxy groups, polar UV stabilizers, solubility studies
(Phenyl)(3,4-difluorophenyl)methanamine C₁₃H₁₁F₂N 235.23 Fluorine substituents CNS drug candidates
(S)-1-(2-Methoxyphenyl)ethylamine C₉H₁₃NO 151.21 Chiral, methoxy, ethyl chain Adrenergic receptor modulation

Research Findings and Implications

  • Chirality : The (S)-enantiomer may exhibit higher receptor affinity than its (R)-counterpart or racemic mixtures, as seen in related chiral amines .

Biological Activity

(S)-(2,4-dimethylphenyl)(phenyl)methanamine, also known as a phenethylamine derivative, has garnered attention in various fields of biological research due to its potential pharmacological properties. This compound, characterized by its unique structure that includes a secondary amine group and two aromatic rings, has been investigated for its interactions with biological systems, particularly in relation to neurotransmitter modulation and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H21NC_{16}H_{21}N with a molecular weight of approximately 241.35 g/mol. The compound's structure can be represented as follows:

 S 2 4 dimethylphenyl phenyl methanamine\text{ S 2 4 dimethylphenyl phenyl methanamine}

Research indicates that this compound may exert its biological effects primarily through the modulation of neurotransmitter systems. Specifically, it is believed to enhance the release of catecholamines such as dopamine and norepinephrine by acting on their respective receptors. This mechanism underlies its potential use as a stimulant and appetite suppressant.

Neurotransmitter Interaction

  • Dopaminergic Activity : Studies suggest that the compound may increase dopamine levels in the brain, which could contribute to its stimulant effects. This is particularly relevant in contexts such as attention deficit hyperactivity disorder (ADHD) and other cognitive enhancement scenarios.
  • Norepinephrine Release : The compound's ability to stimulate norepinephrine release may also play a role in its mood-enhancing properties.

Potential Therapeutic Applications

  • Cognitive Enhancement : Due to its stimulant properties, this compound is being explored for potential use in cognitive enhancement therapies.
  • Appetite Suppression : The compound's action on neurotransmitters involved in appetite regulation makes it a candidate for weight management strategies.

In Vitro Studies

A study assessing the cytotoxicity of various phenethylamine derivatives found that this compound exhibited significant activity against specific cancer cell lines. The compound demonstrated an IC50 value of approximately 5 µM in inhibiting cell growth in vitro, indicating potential anticancer properties.

In Vivo Studies

Preliminary animal studies have shown that administration of this compound leads to increased locomotor activity and enhanced alertness. These findings support its classification as a central nervous system stimulant.

Comparative Analysis with Related Compounds

Compound NameStructure TypeIC50 (µM)Notable Effects
This compoundPhenethylamine derivative5Stimulant effects; potential anticancer
(S)-4-methylpentan-2-amineAliphatic amine10Appetite suppressant
2-(4-Fluoro-[1,1'-biphenyl]-3-yl)-2-methylpropanoic acidAromatic acid derivative3Anti-inflammatory properties

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